N'-{(3Z)-5-bromo-1-[(diethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-methoxyphenyl)acetohydrazide
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Overview
Description
N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
The synthesis of N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE involves multiple steps. One common method includes the reaction of 5-bromo-1-[(diethylamino)methyl]-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 4-methoxyphenylhydrazine under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or methanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways . This interaction can lead to changes in cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar compounds include other indole derivatives with varying substituents. For example:
(3Z,5E)-3-Bromo-4,5-diethyl-3,5-octadiene: This compound shares the bromine and diethylamino groups but differs in its overall structure.
1H-Indazoles: These compounds have a similar indole core but differ in their functional groups and overall structure. N’-[(3Z)-5-BROMO-1-[(DIETHYLAMINO)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25BrN4O3 |
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Molecular Weight |
473.4 g/mol |
IUPAC Name |
N-[5-bromo-1-(diethylaminomethyl)-2-hydroxyindol-3-yl]imino-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H25BrN4O3/c1-4-26(5-2)14-27-19-11-8-16(23)13-18(19)21(22(27)29)25-24-20(28)12-15-6-9-17(30-3)10-7-15/h6-11,13,29H,4-5,12,14H2,1-3H3 |
InChI Key |
HJULACHYFAONDX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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